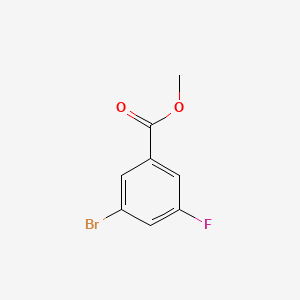

Methyl 3-bromo-5-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACCIOWRRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620512 | |

| Record name | Methyl 3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334792-52-8 | |

| Record name | Methyl 3-bromo-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334792-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-5-fluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 334792-52-8), a versatile halogenated building block essential in modern synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, emphasizing its utility in palladium-catalyzed cross-coupling reactions, and discusses its strategic application in medicinal chemistry for the development of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

This compound is a disubstituted benzene derivative featuring a bromine atom, a fluorine atom, and a methyl ester group. This specific arrangement of functional groups makes it an exceptionally useful intermediate. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the fluorine atom and the ester group allow for the fine-tuning of steric and electronic properties, solubility, and metabolic stability in target molecules.[1][2]

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 334792-52-8 | [3][4] |

| Molecular Formula | C₈H₆BrFO₂ | [5] |

| Molecular Weight | 233.03 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Purity | Typically ≥97.5% (GC) | [6] |

| Boiling Point | 251.6 ± 25.0 °C (at 760 Torr) | [5] |

| Density | 1.577 ± 0.06 g/cm³ | [5] |

| Refractive Index | 1.5335 - 1.5375 (at 20 °C) | [6] |

| EINECS No. | 608-871-4 | [3] |

Synthesis and Purification Protocol

The most direct and common laboratory synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. The causality for selecting this method rests on its reliability, use of inexpensive reagents, and straightforward workup. Thionyl chloride (SOCl₂) is employed as an activating agent to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

-

Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the flask. Stir the mixture to dissolve the solid.

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash is a self-validating step; effervescence indicates the successful neutralization of acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to afford this compound as a clear liquid.[7]

Synthesis Workflow Diagram

Spectroscopic Analysis and Characterization

Characterization via spectroscopic methods is a self-validating system that confirms the identity and purity of the synthesized compound. The data presented below are representative for this structure.

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.85 | t | J = 1.5 Hz | Ar-H (H2) |

| ~7.68 | ddd | J = 8.0, 2.4, 1.5 Hz | Ar-H (H6) |

| ~7.35 | ddd | J = 8.0, 8.0, 2.4 Hz | Ar-H (H4) |

| 3.94 | s | - | -OCH₃ |

| ¹³C NMR (101 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (d, J ≈ 3 Hz) | C=O |

| 162.0 (d, J ≈ 250 Hz) | C-F |

| 134.0 (d, J ≈ 9 Hz) | Ar-C |

| 129.5 (d, J ≈ 3 Hz) | Ar-C |

| 123.0 (d, J ≈ 25 Hz) | Ar-C |

| 122.5 (d, J ≈ 9 Hz) | C-Br |

| 118.0 (d, J ≈ 23 Hz) | Ar-C |

| 52.8 | -OCH₃ |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch (aromatic) |

| ~2955 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester, strong) |

| ~1580, ~1440 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester, strong) |

| ~1200 | C-F stretch |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 232/234 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 201/203 | [M - OCH₃]⁺ |

| 173/175 | [M - COOCH₃]⁺ |

| 152 | [M - Br]⁺ |

Note: Spectroscopic data can be viewed for this compound on platforms like ChemicalBook.[8]

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in the synthetic versatility conferred by the bromine atom. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.[2]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of medicinal chemistry. This compound is an excellent substrate for this transformation.

Expertise Insight: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water) is crucial and depends on the specific boronic acid partner used. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

General Protocol for Suzuki Coupling

-

To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (0.02-0.05 eq), and a base (2.0-3.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, wash with water, and purify via column chromatography.

Catalytic Cycle Diagram

Applications in Drug Discovery

Halogenated aromatic compounds are critical building blocks in the synthesis of a vast array of therapeutic agents.[2][9] this compound provides a scaffold that allows medicinal chemists to systematically explore a drug candidate's Structure-Activity Relationship (SAR).

-

Scaffold Decoration: By using the bromine as an anchor point for cross-coupling, diverse chemical functionalities can be introduced at the 3-position. This allows for the optimization of a compound's binding affinity and selectivity for its biological target.[1]

-

Modulation of Physicochemical Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[2]

-

Access to Beyond Rule of 5 (bRo5) Space: As drug targets become more complex, chemists are increasingly exploring larger molecules. Versatile building blocks like this one are essential for the efficient construction of these complex and often macrocyclic structures that occupy the "beyond rule of 5" chemical space.[10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[11][12][13]

Hazard Statements:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid breathing vapor or mist.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][16]

-

Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents.[13][14]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its well-defined structure, predictable reactivity, and the dual functionality offered by its halogen substituents make it an invaluable intermediate for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers scientists to effectively and safely utilize this compound to accelerate the discovery and development of next-generation pharmaceuticals.

References

-

This compound | Call Wychem 01440 820338 . Wychem. [Link]

-

This compound, CasNo.334792-52-8 . LookChem. [Link]

-

This compound . AbacipharmTech. [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space . National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Call Wychem 01440 820338 [wychem.com]

- 4. 334792-52-8|this compound|BLD Pharm [bldpharm.com]

- 5. aoen.lookchem.com [aoen.lookchem.com]

- 6. H32262.06 [thermofisher.com]

- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(334792-52-8) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. combi-blocks.com [combi-blocks.com]

- 16. echemi.com [echemi.com]

Methyl 3-bromo-5-fluorobenzoate: A Technical Guide for Chemical Researchers

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of halogenated aromatic compounds is a cornerstone of innovation. Among these, Methyl 3-bromo-5-fluorobenzoate has emerged as a key building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. This technical guide provides an in-depth exploration of the physical properties, synthesis, and potential applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a disubstituted methyl benzoate characterized by the presence of both a bromine and a fluorine atom on the aromatic ring. This specific substitution pattern at the meta positions relative to the methyl ester group imparts distinct reactivity and physical characteristics to the molecule. A comprehensive summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 334792-52-8 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3] |

| Molecular Weight | 233.03 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 251.6 ± 25.0 °C at 760 mmHg | [2][5] |

| Density | 1.577 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Refractive Index | 1.5335 - 1.5375 @ 20°C | [2][4] |

| Purity | Typically ≥97% - 98% | [4] |

| Flash Point | 106.0 ± 23.2 °C | [2] |

| InChI Key | JERAACCIOWRRQA-UHFFFAOYSA-N | [6] |

It is noteworthy that while some sources describe the precursor, 3-bromo-5-fluorobenzoic acid, as a white to almost white powder with a melting point of 142-146 °C, this compound itself is typically supplied as a liquid at room temperature[4][7].

Synthesis and Methodologies

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This reaction is a fundamental transformation in organic chemistry, and several methods can be employed to achieve high yields and purity.

Fischer Esterification: A Classic and Scalable Approach

Fischer esterification represents a cost-effective and straightforward method for the synthesis of this compound, particularly for larger-scale preparations. The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzoic acid.

-

Reagent Addition: Add an excess of methanol (typically 10-20 equivalents) to serve as both the reactant and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

The causality behind this experimental choice lies in the equilibrium nature of the Fischer esterification. The use of excess methanol shifts the equilibrium towards the product side, thereby maximizing the yield. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the presence of the methyl ester functionality. The bromine atom is a versatile handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of a molecule. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This trifecta of functionalities makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic incorporation of this building block can lead to the development of novel therapeutic agents. For instance, related bromo-fluoro-substituted benzoic acids and their derivatives are utilized in the synthesis of anti-inflammatory and anti-cancer agents, as well as agrochemicals[7][8]. The presence of both bromine and fluorine allows for selective and sequential chemical modifications, a key strategy in building molecular diversity in drug discovery campaigns[8].

The broader field of "beyond Rule of 5" (bRo5) chemical space, which includes larger and more complex molecules, often benefits from starting materials that offer multiple points for diversification, a role that this compound is well-suited to fill[9].

Caption: Key Reaction Pathways of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2]. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier[5][10].

Conclusion

This compound stands as a testament to the power of halogenated intermediates in modern organic synthesis. Its well-defined physical properties, straightforward synthesis, and, most importantly, its versatile reactivity profile make it an invaluable tool for researchers and scientists. As the quest for novel therapeutics and functional materials continues, the strategic application of such building blocks will undoubtedly play a pivotal role in shaping the future of chemical innovation.

References

-

Wychem. This compound. [Link]

-

ChemBK. 3-bromo-5-fluorobenzoate. [Link]

-

Thermo Scientific Chemicals. This compound, 98%. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChemLite. 3-bromo-5-fluoro-2-methylbenzoic acid. [Link]

-

PubChem. Methyl 5-bromo-2-fluorobenzoate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

Chemsrc. Methyl 3-bromobenzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

NIH National Center for Biotechnology Information. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link]

-

SpectraBase. 3-Bromo-benzoic acid. [Link]

-

PubChem. 3-Fluorobenzoic Acid. [Link]

Sources

- 1. wychem.com [wychem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H6BrFO2 | CID 21942598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H32262.06 [thermofisher.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Methyl 3-bromo-5-fluorobenzoate molecular weight

An In-Depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional structure—comprising an ester, a bromine atom, and a fluorine atom on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups provides distinct points for chemical modification, making it an invaluable intermediate in the fields of pharmaceutical discovery, agrochemical development, and materials science. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, and key applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly linked to its distinct physical and chemical properties. The presence of both bromine and fluorine atoms imparts specific electronic effects and reactivity to the aromatic ring, while the methyl ester group provides a site for further derivatization.

Key Properties Summary

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrFO₂ | [1][2][3] |

| Molecular Weight | 233.03 g/mol | [3][4][5] |

| CAS Number | 334792-52-8 | [1][3][6] |

| IUPAC Name | This compound | [2] |

| Appearance | Clear colorless to pale yellow liquid | [7] |

| Boiling Point | 251.6 ± 25.0 °C (at 760 Torr) | [3] |

| Density | 1.577 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Refractive Index | 1.5335 - 1.5375 (at 20 °C) | [3][7] |

| Purity | ≥97.5% - 98% | [1][7] |

Structural & Reactivity Insights

The substitution pattern on the benzene ring is critical to the compound's reactivity. Both fluorine and bromine are electron-withdrawing groups via induction, deactivating the ring towards electrophilic substitution. However, they are also ortho-, para-directing. The bromine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which is a cornerstone of its application in building molecular complexity.[8][9] The fluorine atom, in contrast, is generally unreactive in these couplings but significantly modulates the electronic properties of the molecule. In a drug development context, fluorine can enhance metabolic stability, improve binding affinity, and increase lipophilicity.[10]

Structural confirmation and purity assessment are typically achieved through a combination of analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for unambiguous identification.[11] Infrared spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl stretch.[12]

Part 2: Synthesis Protocol and Workflow

The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction is a robust and scalable method.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product's purity is confirmed by spectroscopic analysis.

Materials:

-

3-bromo-5-fluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (typically 10-20 volumes relative to the acid) to serve as both solvent and reactant.

-

Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq). The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Causality Insight: Heating accelerates the reaction to reach equilibrium faster. The large excess of methanol pushes the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Monitoring: Monitor the reaction progress by TLC, eluting with a mixture like 3:1 hexanes:ethyl acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove most of the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution).

-

Wash the organic layer sequentially with water and then brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil via silica gel column chromatography to obtain the final product as a clear oil.

Synthesis Workflow Diagram

Caption: Key cross-coupling reactions using this compound.

The parent acid, 3-bromo-5-fluorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals like herbicides. [9]The methyl ester provides a protected form of the carboxylic acid, which can be easily hydrolyzed back to the acid post-coupling if needed for the final molecular design.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are crucial for ensuring safety and maintaining compound integrity.

-

Safety: The compound is classified as toxic if swallowed and can cause skin and eye irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool place at room temperature. [3][4]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with a straightforward synthesis, make it an accessible building block for a wide range of applications. For researchers in drug discovery and materials science, its true power lies in the strategic placement of its functional groups, particularly the reactive bromine atom, which serves as a linchpin for advanced molecular construction via modern cross-coupling chemistry. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential.

References

-

PubChem . This compound | C8H6BrFO2 | CID 21942598. [Link]

-

Chemdad . This compound. [Link]

-

Wychem . This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

-

PubMed . [Application of methyl in drug design]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

NIST WebBook . Benzoic acid, 3-bromo-, methyl ester. [Link]

-

Pre-print Server . Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

AbacipharmTech . This compound. [Link]

-

PubChem . Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435. [Link]

Sources

- 1. This compound | 334792-52-8 [sigmaaldrich.com]

- 2. This compound | C8H6BrFO2 | CID 21942598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 334792-52-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound | Call Wychem 01440 820338 [wychem.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound(334792-52-8) 1H NMR [m.chemicalbook.com]

- 12. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate: Structure, Synthesis, and Applications

This compound is a substituted aromatic ester that has emerged as a crucial building block in the landscape of organic synthesis. Its strategic placement of bromo and fluoro groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable precursor for the synthesis of complex molecules.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the development of novel therapeutic agents and crop protection solutions.[1][2][3] The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, offering chemists a powerful tool for molecular design.

The structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃), a bromine atom (-Br), and a fluorine atom (-F) at positions 1, 3, and 5, respectively. This arrangement is fundamental to its utility in medicinal chemistry and materials science.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 334792-52-8 | [2][4] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5] |

| Molecular Weight | 233.03 g/mol | [4][6] |

| Appearance | Clear colorless to pale yellow liquid | [7] |

| Purity | ≥97.5% (GC) | [4][7] |

| Refractive Index | 1.5335-1.5375 @ 20°C | [7] |

| Boiling Point | 251.6 ± 25.0 °C at 760 Torr | [8] |

| Density | 1.577 ± 0.06 g/cm³ | [8] |

| SMILES | COC(=O)C1=CC(=CC(=C1)Br)F | [6][9] |

| InChIKey | JERAACCIOWRRQA-UHFFFAOYSA-N | [4][9] |

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol is efficient and widely used for its reliability.

Causality in Experimental Design:

The choice of an acid catalyst (like sulfuric acid or thionyl chloride) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Methanol serves as both the solvent and the reactant, and using it in excess drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The reaction is typically heated to increase the reaction rate. Purification via silica gel column chromatography is the standard and effective method for removing unreacted starting material and any potential by-products.[10]

Experimental Workflow: Synthesis Pathway

Caption: Fischer Esterification Workflow for Synthesis.

Step-by-Step Synthesis Protocol:

This protocol is adapted from established chemical synthesis methodologies.[10]

-

Reaction Setup: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid), slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid at room temperature with stirring.

-

Heating: Heat the reaction mixture to reflux (around 70°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, typically using a solvent system like petroleum ether/ethyl acetate (e.g., 50:1 v/v) to yield the pure this compound as a liquid.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete analytical profile.

| Technique | Expected Data & Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methyl protons (-OCH₃) will present as a sharp singlet around δ 3.9 ppm.[11][12] |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately δ 164-166 ppm. The aromatic carbons will appear in the δ 110-140 ppm range, with the carbon attached to the fluorine showing a large coupling constant (¹J C-F). The methyl carbon (-OCH₃) will be observed around δ 52 ppm.[11] |

| IR Spectroscopy | The IR spectrum provides information about the functional groups. Key absorptions include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretches around 1200-1300 cm⁻¹, and C-H stretches for the aromatic and methyl groups around 2950-3100 cm⁻¹.[13][14] |

| Mass Spectrometry | Mass spectrometry (MS) confirms the molecular weight. The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[12][15] |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential chemical modifications, a cornerstone of modern medicinal chemistry.

Strategic Importance:

-

Orthogonal Functionalization: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-F bond. This allows chemists to first introduce a new substituent at the bromine position while leaving the fluorine atom intact for a potential subsequent transformation.

-

Access to Novel Chemical Space: As a building block, it provides a scaffold to generate libraries of complex molecules for high-throughput screening, accelerating the identification of lead compounds.[16] Its derivatives have shown potential in the development of anti-inflammatory and anti-cancer agents.[1][16]

-

Fine-Tuning Pharmacokinetics: The fluorine atom is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity—a common strategy in drug design.

Logical Application Workflow

Caption: Role as an intermediate in developing bioactive molecules.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The following information is derived from safety data sheets (SDS).[17][18]

| Category | Guideline |

| Hazard Statements | H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17][18] P280: Wear protective gloves/eye protection/face protection.[17][18] P302+P352: IF ON SKIN: Wash with plenty of water.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18] |

| Storage | Store in a cool, dry, and well-ventilated place.[18][19] Keep the container tightly closed and sealed in dry conditions.[6][18] |

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique halogenation pattern provides a robust and flexible platform for synthetic chemists to build complex and high-value molecules. From facilitating the exploration of new chemical space in drug discovery to enabling the creation of advanced materials, its importance in the scientific community is well-established and continues to grow. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

References

-

PubChem . This compound | C8H6BrFO2 | CID 21942598. [Link]

-

The Royal Society of Chemistry . Supplementary Information for a related article. [Link]

-

Wychem . This compound. [Link]

-

PubChem . Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435. [Link]

-

The Royal Society of Chemistry . Electronic Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

NIST . Benzoic acid, 3-bromo-, methyl ester - NIST WebBook. [Link]

-

LookChem . This compound, CasNo.334792-52-8. [Link]

-

Manuscript . Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChemLite . Methyl 3-bromo-5-fluoro-2-methylbenzoate (C9H8BrFO2). [Link]

-

AbacipharmTech . This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Call Wychem 01440 820338 [wychem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 334792-52-8 [sigmaaldrich.com]

- 5. This compound | C8H6BrFO2 | CID 21942598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 334792-52-8|this compound|BLD Pharm [bldpharm.com]

- 7. Méthyle 3-bromo-5-fluorobenzoate, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. This compound, CasNo.334792-52-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. This compound(334792-52-8) 1H NMR [m.chemicalbook.com]

- 13. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. PubChemLite - Methyl 3-bromo-5-fluoro-2-methylbenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 16. nbinno.com [nbinno.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. combi-blocks.com [combi-blocks.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-fluorobenzoate

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Methyl 3-bromo-5-fluorobenzoate (CAS No. 334792-52-8). Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) information to offer deeper insights into the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety.

Understanding the Hazard Profile

This compound is a substituted aromatic ester. Its hazard profile is primarily driven by its potential to cause irritation upon contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

These classifications are not arbitrary; they are rooted in the chemical's reactivity. The presence of bromine and fluorine atoms on the benzene ring, coupled with the methyl ester group, influences the molecule's electronic properties and its potential to interact with biological tissues. This leads to the observed irritant effects.

Hazard Communication: A Visual Workflow

Understanding the flow of hazard information is critical. The diagram below illustrates the relationship between the chemical's classification and the warnings a researcher encounters.

Caption: GHS Hazard Communication Workflow.

Physicochemical Properties and Their Safety Implications

The physical state and properties of a chemical are fundamental to understanding how to handle it safely.

| Property | Value | Implication for Safe Handling |

| CAS Number | 334792-52-8 | Unique identifier for ensuring the correct substance is being handled. |

| Molecular Formula | C8H6BrFO2 | Indicates the presence of halogens, suggesting potential for hazardous decomposition products in a fire. |

| Appearance | Clear colorless to pale yellow liquid | The liquid form requires containment to prevent spills and splashes. |

| Purity | ≥97.5% | High purity indicates that the observed hazards are intrinsic to the substance itself. |

| Refractive Index | 1.5335-1.5375 @ 20°C | A physical constant useful for identity confirmation. |

Table data sourced from Thermo Scientific Chemicals.[4]

The compound's liquid state at room temperature necessitates careful handling to avoid splashes and aerosolization, which could lead to eye contact or inhalation.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area.[1][5] A chemical fume hood is the standard and most effective engineering control to minimize inhalation of vapors.

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in any area where the chemical is handled.

Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of PPE is not a matter of preference but a requirement dictated by the hazard profile.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] Face shields should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5] The choice of glove material should be based on breakthrough time and permeation rate for this specific chemical or class of chemicals.

-

Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors (e.g., Type A).[1]

Caption: Hierarchy of Exposure Controls.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents.

Handling:

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5][6][7]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

When handling, do not eat, drink, or smoke.[7]

-

Take measures to prevent the buildup of electrostatic charge.[6]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][3]

-

Contaminated work clothing should be removed and laundered before reuse.[2][3][7]

Storage:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][5][6]

-

Keep the container upright to prevent leakage.[6]

-

Store away from incompatible materials and foodstuff containers.[7]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is crucial. The following protocols are designed to be self-validating, meaning they are straightforward and effective when followed precisely.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[6]

-

If Inhaled:

-

If on Skin:

-

If in Eyes:

-

If Swallowed:

Accidental Release Measures (Spill Cleanup)

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing vapors.[5][7]

-

Containment & Cleanup:

-

Soak up the spill with an inert absorbent material (e.g., sand, vermiculite, dry earth).[1]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[5]

-

Do not allow the substance to enter drains or waterways.[1][7]

-

Wash the spill area thoroughly with soap and water.

-

-

Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Stability and Reactivity

Understanding a chemical's stability is key to preventing hazardous reactions.

-

Reactivity: No hazardous reactions are expected under normal processing.[1]

-

Chemical Stability: The product is stable under normal conditions of storage and handling.[1]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be formed.[6]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[1] The primary known effects are irritation to the skin, eyes, and respiratory system. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1][6]

-

Ecological Information: Do not empty into drains or allow the product to be released into the environment.[1][6] The ecological effects have not been fully investigated.

References

-

This compound Safety Data Sheet. ChemicalBook.

-

This compound Safety Data Sheet. Fisher Scientific.

-

Methyl 2-amino-5-bromo-3-fluorobenzoate Safety Data Sheet. Combi-Blocks, Inc.

-

3-Bromo-5-fluorobenzoic acid Safety Data Sheet. ECHEMI.

-

Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. Apollo Scientific.

-

This compound Safety Data Sheet. Echemi.com.

-

This compound Product Information. PubChem.

-

This compound, 98%. Thermo Scientific Chemicals.

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 3-bromo-5-fluorobenzoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of Methyl 3-bromo-5-fluorobenzoate

Introduction

This compound is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature—featuring an ester, a bromo group, and a fluoro group—provides multiple reaction sites for creating more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective use, and this is achieved primarily through spectroscopic analysis.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As complete, publicly available experimental spectra for this specific compound are not consistently found, this document leverages established spectroscopic principles and comparative data from closely related analogues to provide a robust, predictive analysis. This approach not only anticipates the spectral features but also explains the underlying chemical principles that govern them, offering researchers a reliable framework for characterization.

Molecular Structure and Overview

The structural arrangement of substituents on the benzene ring is the primary determinant of the compound's spectral characteristics. The electronegative fluorine and bromine atoms, along with the electron-withdrawing methyl ester group, create a unique electronic environment that is directly observable through NMR, IR, and MS techniques.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern through chemical shifts and spin-spin coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the ring protons (H-2, H-4, H-6) and one singlet in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | ~3.92 | s | - | 3H | -OCH₃ |

| 2 | ~7.50 | ddd (dt) | J(H-F) ≈ 7.5, J(H-H) ≈ 2.0 | 1H | H-4 |

| 3 | ~7.80 | ddd (dt) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 | 1H | H-6 |

| 4 | ~7.95 | t | J(H-H) ≈ 2.0 | 1H | H-2 |

Causality and Interpretation:

-

-OCH₃ Protons: The methyl group protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet integrated to 3H. Its chemical shift around 3.9 ppm is characteristic of a methyl ester.

-

Aromatic Protons: The three aromatic protons are chemically distinct.

-

H-2: This proton is situated between two electron-withdrawing groups (ester and bromine), making it the most deshielded aromatic proton. It is expected to appear as a triplet due to coupling with H-4 and H-6 with similar small meta-coupling constants (J ≈ 2.0 Hz).

-

H-4: This proton experiences meta-coupling to H-2 and H-6 (J ≈ 2.0 Hz) and a larger ortho-coupling to the fluorine atom at C-5 (J(H-F) ≈ 7.5 Hz). This will likely result in a doublet of triplets (or a more complex multiplet).

-

H-6: This proton is meta-coupled to H-2 and H-4 (J ≈ 2.0 Hz) and also experiences para-coupling to the fluorine atom (J(H-F) ≈ 8.5 Hz). This will also result in a complex multiplet, likely a doublet of triplets. The differing magnitudes of ortho- and para-fluorine coupling help in distinguishing H-4 and H-6.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule. A key diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | C-F Coupling (J_CF, Hz) | Assignment |

|---|---|---|

| ~52.8 | - | -OCH₃ |

| ~117.0 | ¹J ≈ 22.0 | C-4 |

| ~122.0 | ³J ≈ 3.0 | C-2 |

| ~122.5 | ²J ≈ 24.0 | C-3 |

| ~133.0 | ⁴J ≈ 3.0 | C-6 |

| ~135.5 | ³J ≈ 8.0 | C-1 |

| ~163.5 | ¹J ≈ 255.0 | C-5 |

| ~164.5 | ⁴J ≈ 3.5 | C=O |

Causality and Interpretation:

-

C-F Coupling: The most definitive feature is the large one-bond coupling (¹J) for C-5, the carbon directly attached to fluorine, which is expected to be around 255 Hz. The signals for C-4 and C-6 will show smaller two-bond (²J) couplings, while C-1 and C-3 will exhibit even smaller three-bond (³J) couplings. This pattern is unequivocal proof of the fluorine's position.

-

Substituent Effects: The C-Br (C-3) and C-F (C-5) signals are shifted upfield relative to unsubstituted benzene due to the halogen's electronegativity and shielding effects. The carbonyl carbon (C=O) appears significantly downfield, as is characteristic for esters. The ipso-carbon (C-1) attached to the ester group is also deshielded.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl stretch from the ester group.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| 1735-1720 | Strong | C=O Ester Stretch |

| 1600-1580, 1480-1440 | Medium-Weak | Aromatic C=C Bending |

| 1300-1200 | Strong | C-O Ester Stretch (asymmetric) |

| 1250-1150 | Strong | C-F Stretch |

| 1150-1050 | Medium | C-O Ester Stretch (symmetric) |

| ~900-690 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~680-515 | Medium-Weak | C-Br Stretch |

Interpretation: The most prominent peak will be the C=O stretch, confirming the presence of the ester. The strong C-O and C-F stretches are also highly diagnostic. The combination of these peaks, along with the aromatic C-H and C=C signals, provides a complete fingerprint of the molecule's functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Key Features:

-

Molecular Ion (M⁺): The molecular formula is C₈H₆BrFO₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic molecular ion signal composed of two peaks of nearly equal intensity:

-

m/z 232 (for C₈H₆⁷⁹BrFO₂)

-

m/z 234 (for C₈H₆⁸¹BrFO₂) This M/M+2 pattern is an unmistakable indicator of a monobrominated compound.

-

-

Major Fragments: The primary fragmentation pathways involve the ester group.

-

[M - 31]⁺ (m/z 201/203): Loss of the methoxy radical (•OCH₃). This is a very common and often dominant fragmentation for methyl esters.

-

[M - 59]⁺ (m/z 173/175): Loss of the entire carbomethoxy group (•COOCH₃), resulting in the bromofluorophenyl cation.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of at least 5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a 30-45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid or low-melting solid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Collection: Collect a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting spectrum for the M/M+2 molecular ion pair and characteristic fragment ions.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.[1][2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Avoid contact with skin and eyes.[2] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]

Conclusion

The structural elucidation of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms and the electronic environment of the molecule, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy confirms the presence of the essential ester functional group, while mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern. The predictive analysis provided in this guide, grounded in fundamental principles and comparison with analogues, offers researchers a solid foundation for interpreting their own experimental data and confidently verifying the identity and purity of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. URL: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]

Sources

solubility of Methyl 3-bromo-5-fluorobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-5-fluorobenzoate in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is a halogenated aromatic ester with the chemical formula C₈H₆BrFO₂.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl ester group, makes it a valuable building block in organic synthesis. The presence and position of these functional groups significantly influence its physicochemical properties, including its solubility in organic solvents. Understanding this solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 334792-52-8 | |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Purity | ≥97.5% (GC) | [2] |

| Refractive Index | 1.5335-1.5375 @ 20°C | [2] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of this compound is influenced by the cumulative effects of its functional groups.

-

Ester Group (-COOCH₃): The ester functional group is polar.

-

Halogens (Br, F): The bromine and fluorine atoms are electronegative, contributing to the molecule's polarity.

-

Benzene Ring: The aromatic ring is nonpolar.

The overall polarity of this compound is moderately polar. Therefore, it is expected to have good solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be lower, and it is expected to be poorly soluble in water due to the hydrophobic nature of the benzene ring and the bromine atom.

Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | |||

| Dimethyl sulfoxide (DMSO) | High | High | The high polarity of DMSO should effectively solvate the polar ester group. |

| Dimethylformamide (DMF) | High | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | High | Moderate to High | A polar aprotic solvent that should readily dissolve the compound. |

| Acetone | High | Moderate to High | The ketone group in acetone can interact with the ester group of the solute.[4] |

| Polar Protic Solvents | |||

| Methanol | High | Moderate | The hydroxyl group can hydrogen bond with the ester, but the nonpolar part of the molecule may limit solubility. |

| Ethanol | High | Moderate | Similar to methanol, but slightly less polar. |

| Water | High | Low | The large nonpolar aromatic ring and halogen substituents will likely result in poor water solubility. |

| Moderately Polar Solvents | |||

| Dichloromethane (DCM) | Moderate | High | A good solvent for many organic compounds of moderate polarity. |

| Tetrahydrofuran (THF) | Moderate | High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable. |

| Ethyl acetate | Moderate | High | As an ester itself, it is expected to be a good solvent for another ester. |

| Nonpolar Solvents | |||

| Hexane | Low | Low | The significant difference in polarity makes it a poor solvent. |

| Toluene | Low | Low to Moderate | The aromatic nature of toluene might offer some interaction with the benzene ring of the solute, but the polarity mismatch is significant. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram

Sources

Methyl 3-bromo-5-fluorobenzoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel molecules. Methyl 3-bromo-5-fluorobenzoate, a halogenated aromatic ester, has emerged as a key intermediate, offering a versatile scaffold for the synthesis of complex chemical entities. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides orthogonal handles for a variety of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery.

I. Commercial Availability and Supplier Information

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 98% or higher, ensuring its suitability for sensitive synthetic applications.[1][2]

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich | 334792-52-8 | 98% | Gram to multi-gram scale |

| Thermo Scientific Chemicals | 334792-52-8 | 98% | 1 g, 5 g |

| Wychem | 334792-52-8 | High Purity | Inquire for details |

| BLD Pharm | 334792-52-8 | Inquire for details | Inquire for details |

| Shanghai Minstar Chemical Co., Ltd. | 334792-52-8 | 98% | Gram to Kilogram scale |

Key Identification Numbers:

-

EINECS Number: 608-871-4[3]

Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use.[1][5]

II. Synthetic Routes and Methodologies

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative derivatization strategies. The most common synthetic approach involves the esterification of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid.

Protocol: Esterification of 3-bromo-5-fluorobenzoic acid

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

3-bromo-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) to the solution while stirring. If using thionyl chloride, perform this step in a well-ventilated fume hood as it releases HCl gas.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

-

A similar esterification procedure has been reported for a related compound, methyl 3-bromo-5-fluoro-2-methylbenzoate, where the reaction was heated to 70°C for 3 hours.[8]

Caption: Synthetic workflow for this compound.

III. Applications in Drug Discovery and Fine Chemicals

The utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][7] The bromine and fluorine substituents on the aromatic ring offer distinct reactivity profiles, allowing for selective and sequential chemical modifications.

-

Cross-Coupling Reactions: The bromo substituent is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular architectures.[9]

-

Nucleophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) reactions, although this is generally less facile than with more electron-withdrawing groups.

-